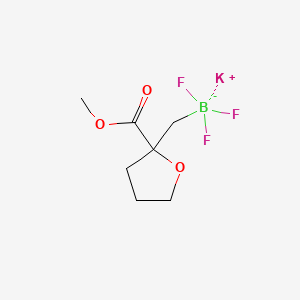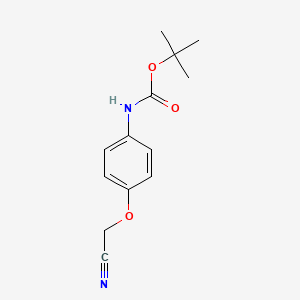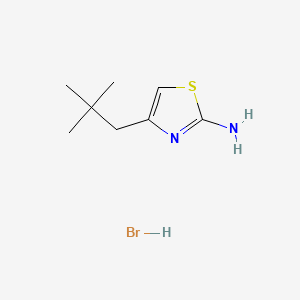![molecular formula C7H8N2OS B13497888 4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B13497888.png)
4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde is a heterocyclic compound that contains both a thiazole and a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization to form the thiazole ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from its ability to interfere with the synthesis of essential biomolecules in microorganisms . The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde include:
- 5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine
- tert-butyl 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate
- 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific functional groups and the resulting chemical reactivity. The presence of the aldehyde group allows for a wider range of chemical modifications and applications .
Propiedades
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c10-4-7-9-5-1-2-8-3-6(5)11-7/h4,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNNTYXSXOYZQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride](/img/structure/B13497808.png)
![Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13497809.png)

![tert-butyl N-[(6-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B13497831.png)
![(4-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B13497836.png)



![5-amino-2-[4-(dimethylamino)piperidin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B13497858.png)


![3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13497869.png)
![Tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13497872.png)
![2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13497882.png)
